1-Isotetrandrine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Isotetrandrine is a bisbenzylisoquinoline alkaloid, known for its occurrence in various plant species such as Stephania cepharantha and Berberis japonica . It is chemically identified as 6,6’,7,12-tetramethoxy-2,2’-dimethyl-berbamine with the molecular formula C38H42N2O6 and a molecular weight of 622.76 g/mol . This compound is recognized for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Métodos De Preparación

1-Isotetrandrine can be synthesized through several routes. One efficient method involves the N-acyl Pictet-Spengler condensation to form tetrahydroisoquinoline moieties, followed by copper-catalyzed Ullmann couplings for diaryl ether formation . The synthesis typically starts from commercially available building blocks and involves 12 steps, including key condensation reactions . Industrial production methods may involve extraction from natural sources like Stephania cepharantha, followed by purification processes .

Análisis De Reacciones Químicas

1-Isotetrandrine undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form quinone derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Aplicaciones Científicas De Investigación

1-Isotetrandrine has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of bisbenzylisoquinoline alkaloids and their synthetic pathways.

Biology: It is studied for its effects on cellular processes, including apoptosis and cell proliferation.

Medicine: It has shown potential in treating diseases such as cancer, Parkinson’s disease, and inflammatory conditions

Mecanismo De Acción

1-Isotetrandrine exerts its effects through multiple mechanisms:

Anti-inflammatory: It inhibits the expression of inflammatory mediators like iNOS and COX-2.

Anti-cancer: It induces apoptosis in cancer cells by modulating pathways such as NF-κB and PI3K

Neuroprotective: It protects neurons by reducing oxidative stress and inflammation, involving pathways like ERK and HO-1.

Comparación Con Compuestos Similares

1-Isotetrandrine is compared with other bisbenzylisoquinoline alkaloids such as:

Tetrandrine: Similar in structure but differs in stereochemistry.

Fangchinoline: Another bisbenzylisoquinoline alkaloid with similar anti-inflammatory properties but different potency.

Berbamine: Shares structural similarities but has distinct biological activities.

Cepharanthine: Known for its anti-inflammatory and anti-cancer properties, similar to this compound.

This compound stands out due to its potent inhibitory effects on NF-κB and its broad range of biological activities .

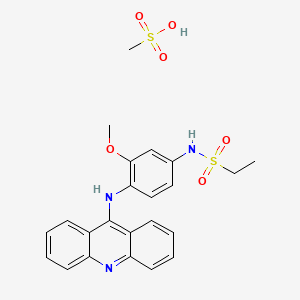

Propiedades

Número CAS |

26137-48-4 |

|---|---|

Fórmula molecular |

C38H42N2O6 |

Peso molecular |

622.7 g/mol |

Nombre IUPAC |

(1R,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |

InChI |

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m1/s1 |

Clave InChI |

WVTKBKWTSCPRNU-IHLOFXLRSA-N |

SMILES isomérico |

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |

SMILES canónico |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(aziridin-1-yl)-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-yl] propanoate](/img/structure/B10761939.png)

![4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;tetrahydrochloride](/img/structure/B10761967.png)

![(E)-1-[1-ethyl-4-hydroxy-4-[(E)-2-(4-methylphenyl)ethenyl]piperidin-3-yl]-3-(4-methylphenyl)prop-2-en-1-one;hydrochloride](/img/structure/B10761973.png)

![8,9,10,13,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B10761978.png)

![(1S,3R,8R,13R,18E,20Z,24R,25R,26S)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione](/img/structure/B10761986.png)

![(aR)-1-Piperazineethanol, 4-[(1aa,6a,10ba)-1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]-a-[(5-quinolinyloxy)methyl]-, trihydrochloride](/img/structure/B10761993.png)

![Hydrazinecarbothioamide, N-methyl-2-[(5-nitro-2-thienyl)methylene]-](/img/structure/B10762012.png)

![N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10762026.png)

![5,3,3-Trifluoro-2-trifluoromethyl)propyl]benzoxazole](/img/structure/B10762032.png)